molecular formula C18H22N2O2S B13864251 1-Benzyl-4-(4-methylsulfonylphenyl)piperazine CAS No. 166438-71-7

1-Benzyl-4-(4-methylsulfonylphenyl)piperazine

Cat. No.: B13864251
CAS No.: 166438-71-7
M. Wt: 330.4 g/mol
InChI Key: AANQIDNWZXVRIW-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4-methylsulfonylphenyl)piperazine is a chemical compound with the molecular formula C18H22N2O2S It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-(4-methylsulfonylphenyl)piperazine typically involves the reaction of piperazine with benzyl chloride and 4-methylsulfonylphenyl chloride. The process begins with the preparation of 1-benzylpiperazine by reacting piperazine with benzyl chloride in the presence of a base such as sodium hydroxide. The resulting 1-benzylpiperazine is then reacted with 4-methylsulfonylphenyl chloride under suitable conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(4-methylsulfonylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methylsulfonyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-Benzyl-4-(4-methylsulfonylphenyl)piperazine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-methylsulfonylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine: A simpler derivative of piperazine with similar structural features.

    4-Methylsulfonylphenylpiperazine: Another derivative with a different substitution pattern.

Uniqueness

1-Benzyl-4-(4-methylsulfonylphenyl)piperazine is unique due to the presence of both benzyl and methylsulfonyl groups, which confer distinct chemical and biological properties. This combination of substituents allows for specific interactions with molecular targets, making it valuable for various research and industrial applications .

Properties

CAS No.

166438-71-7

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

1-benzyl-4-(4-methylsulfonylphenyl)piperazine

InChI

InChI=1S/C18H22N2O2S/c1-23(21,22)18-9-7-17(8-10-18)20-13-11-19(12-14-20)15-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3

InChI Key

AANQIDNWZXVRIW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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